1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Vue d'ensemble

Description

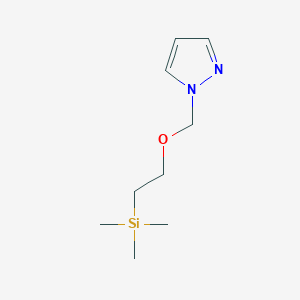

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole is an organosilicon compound that features a pyrazole ring substituted with a 2-(trimethylsilyl)ethoxy)methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the trimethylsilyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazole derivatives with reduced functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Therapeutic Potential

The compound has been investigated for its role as an inhibitor of Janus kinases (JAKs), particularly JAK1. Inhibiting JAK enzymes can have significant therapeutic benefits in treating various conditions, including autoimmune diseases and certain cancers. For instance, compounds structurally related to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole have demonstrated efficacy in preclinical models of asthma by blocking IL-4, IL-13, and IL-9 signaling pathways through the JAK/STAT pathway .

Case Study: JAK Inhibition

In a study focusing on the therapeutic effects of JAK inhibitors, compounds similar to this compound were shown to significantly reduce symptoms in preclinical models of asthma. The inhibition of JAK pathways led to decreased inflammation and improved respiratory function .

Organic Synthesis

Reactivity and Functionalization

The compound serves as a versatile building block in organic synthesis. Its trimethylsilyl ether functionality allows for selective lithiation reactions, making it suitable for further functionalization. For example, the [2-(trimethylsilyl)ethoxy]methyl group has been utilized as a protecting group during lithiation processes involving pyrazoles and 1,2,4-triazoles . This property facilitates the introduction of various substituents at specific positions on the heterocycle.

Data Table: Reactivity Overview

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Lithiation | Selective lithiation using trimethylsilyl ether | 75 |

| Cross-coupling | Negishi-type cross-coupling with iodides | 60-80 |

| Electrophilic Amination | Copper-catalyzed amination reactions | 70 |

Materials Science

Polymer Chemistry

In materials science, derivatives of this compound are being explored for their potential use in synthesizing new polymeric materials. For instance, the incorporation of this compound into block copolymers has been studied for biomedical applications due to its biocompatibility and ability to form hydrogels .

Case Study: Hydrogel Formation

Research has demonstrated that incorporating pyrazole derivatives into polymer matrices can enhance the mechanical properties and responsiveness of hydrogels. These hydrogels exhibit unique stimuli-responsive behavior, making them suitable for drug delivery systems .

Mécanisme D'action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole

- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole

- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrole

Uniqueness

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in synthesis and research .

Activité Biologique

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₃OSi

- Molecular Weight : 233.34 g/mol

This compound features a trimethylsilyl group that enhances its solubility and stability, potentially influencing its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, studies have shown that certain pyrazoles inhibit key signaling pathways involved in cancer cell proliferation. The compound's ability to target specific kinases, such as BRAF(V600E) and Aurora-A kinase, makes it a candidate for further investigation in cancer therapies .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole A | BRAF(V600E) | 0.5 | |

| Pyrazole B | Aurora-A | 0.8 | |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented. They modulate various signaling pathways, including those involving cytokines and Janus kinases (JAKs). For example, compounds that inhibit JAK pathways can reduce inflammation in models of rheumatoid arthritis .

Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents. Studies indicate that they possess significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Selected Pyrazoles

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Pyrazole C | E. coli | 32 µg/mL | |

| Pyrazole D | S. aureus | 16 µg/mL | |

| This compound | TBD | TBD | TBD |

Case Study 1: Antitumor Efficacy in Breast Cancer

A study evaluated the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that specific pyrazoles exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .

Case Study 2: Inhibition of Viral Replication

Another investigation focused on the antiviral activity of pyrazole derivatives against herpes simplex virus type 1 (HSV-1). Compounds were found to significantly reduce viral plaque formation, indicating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

- Substituents on the Pyrazole Ring : Altering substituents can enhance or diminish activity against specific targets.

- Functional Groups : The presence of electron-withdrawing or donating groups can affect the compound's reactivity and interaction with biological targets.

Propriétés

IUPAC Name |

trimethyl-[2-(pyrazol-1-ylmethoxy)ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OSi/c1-13(2,3)8-7-12-9-11-6-4-5-10-11/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPXBTCPQJIXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576159 | |

| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133560-57-3 | |

| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole useful in organic synthesis?

A1: this compound serves as a protected form of pyrazole. The [2-(trimethylsilyl)ethoxy]methyl group acts as a protecting group for the nitrogen atom in the pyrazole ring []. This is particularly important because it allows for selective reactions at other positions of the pyrazole ring, which would otherwise be impossible due to the reactivity of the nitrogen atom.

Q2: How is the protecting group removed from this compound after a reaction?

A2: The [2-(trimethylsilyl)ethoxy]methyl protecting group can be easily removed under either acidic or basic conditions. Treatment with aqueous ethanolic hydrochloric acid or anhydrous tetrabutylammonium fluoride effectively cleaves the protecting group, yielding the desired substituted pyrazole derivative [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.